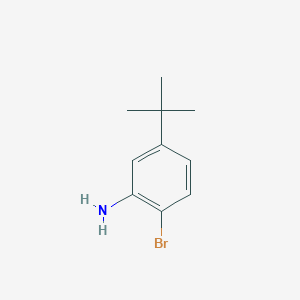

2-Bromo-5-(tert-butyl)aniline

Vue d'ensemble

Description

2-Bromo-5-(tert-butyl)aniline is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Le 2-Bromo-5-(tert-butyl)aniline est un composé précieux en synthèse organique. Il peut être utilisé dans les réactions de couplage de Suzuki-Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone . Cette réaction est largement appliquée dans la synthèse de molécules organiques complexes, de produits pharmaceutiques et de polymères. L'atome de brome dans le this compound agit comme un bon groupe partant, facilitant le processus de couplage.

Chimie médicinale

En chimie médicinale, le this compound sert de bloc de construction pour la synthèse de divers composés pharmaceutiques. Sa structure permet d'introduire le groupe tert-butyle dans les molécules pharmacologiquement actives, ce qui peut améliorer leur stabilité métabolique et leur lipophilie, des facteurs cruciaux pour le développement de médicaments .

Science des matériaux

Le composé trouve des applications en science des matériaux en raison de son potentiel en tant que précurseur pour la synthèse de matériaux avancés. Son atome de brome peut être utilisé pour introduire d'autres groupes fonctionnels, ce qui peut conduire au développement de nouveaux polymères ayant des propriétés spécifiques pour des applications industrielles .

Applications industrielles

Le this compound est utilisé dans l'industrie chimique comme intermédiaire pour la synthèse de colorants, de pigments et d'autres produits chimiques de spécialité. Sa capacité à subir diverses réactions chimiques en fait un composé polyvalent pour les processus de synthèse industrielle.

Applications environnementales

Bien que les applications directes en science environnementale ne soient pas largement documentées, les dérivés du composé pourraient être explorés pour leur utilisation potentielle dans les processus de remédiation environnementale, tels que la synthèse de matériaux adsorbants pour l'élimination des polluants .

Chimie analytique

En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans diverses méthodes chromatographiques et spectroscopiques. Il aide à l'identification et à la quantification de composés similaires dans des mélanges complexes .

Recherche en biochimie

La recherche en biochimie peut utiliser le this compound pour la synthèse de sondes ou de marqueurs utilisés dans les études de biologie moléculaire. Ses caractéristiques structurelles permettent la fixation d'étiquettes fluorescentes ou radioactives, qui peuvent être utilisées pour suivre les processus biologiques .

Recherche pharmaceutique

En recherche pharmaceutique, ce composé est essentiel dans la synthèse de nouveaux candidats médicaments. Son atome de brome peut être stratégiquement remplacé ou utilisé dans des transformations chimiques supplémentaires pour créer de nouvelles molécules ayant des effets thérapeutiques potentiels .

Mécanisme D'action

Target of Action

It is known that aniline derivatives can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

2-Bromo-5-(tert-butyl)aniline is a sterically hindered aniline . It can participate in various chemical reactions, such as the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide using a palladium catalyst .

Biochemical Pathways

It’s known that aniline derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant, indicating it can cross the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

Aniline derivatives can have a wide range of effects depending on their specific targets and the biochemical pathways they influence .

Analyse Biochimique

Biochemical Properties

It is known that aniline derivatives can participate in various biochemical reactions

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-bromo-5-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHJEGCTVQZAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679225 | |

| Record name | 2-Bromo-5-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58164-14-0 | |

| Record name | 2-Bromo-5-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1531106.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1531110.png)

amine hydrochloride](/img/structure/B1531113.png)

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)

![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)